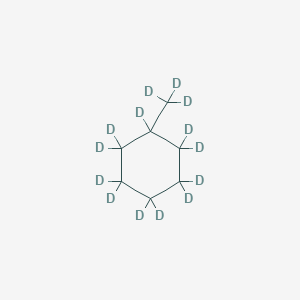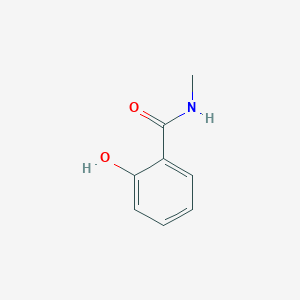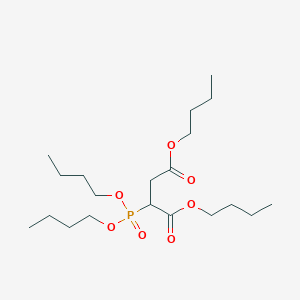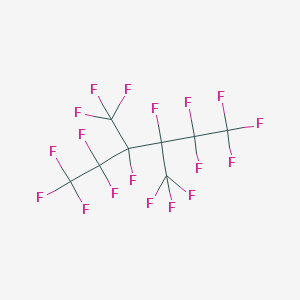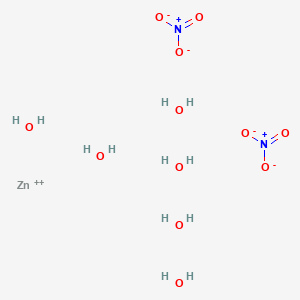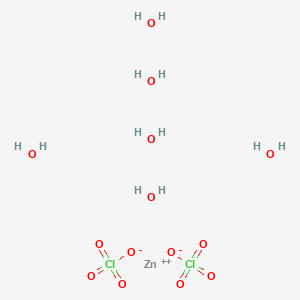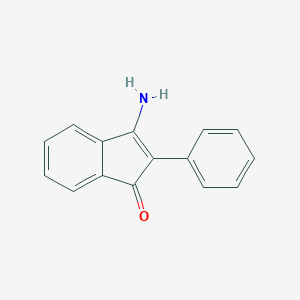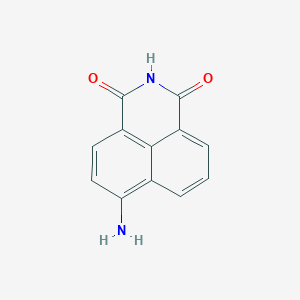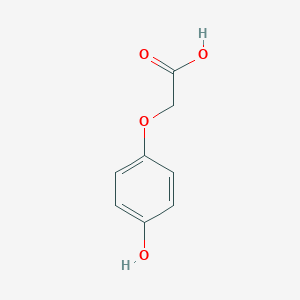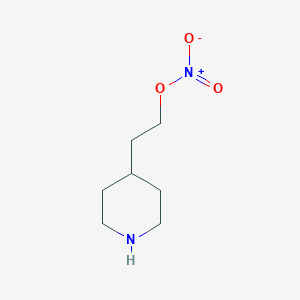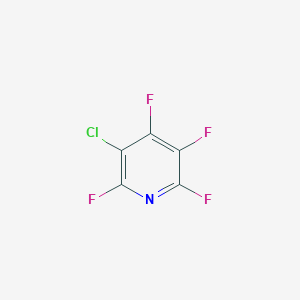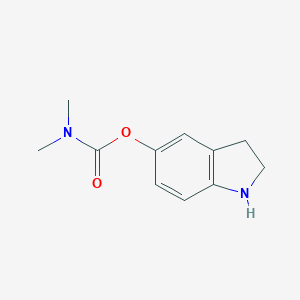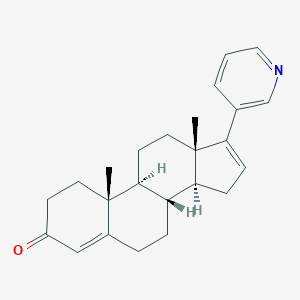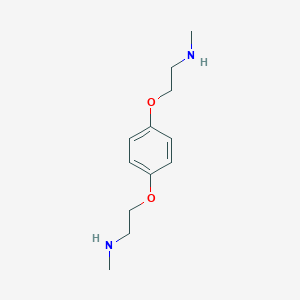
1,4-Bis(2-methylaminoethoxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Bis(2-methylaminoethoxy)benzene, commonly known as Methylene blue, is a synthetic dye that has been extensively used in various scientific research fields. It is a heterocyclic aromatic compound with a molecular formula of C16H18ClN3S, and a molecular weight of 319.85 g/mol. Methylene blue is a versatile dye that exhibits a wide range of biochemical, physiological, and pharmacological properties. It is widely used in laboratory experiments to investigate various biological and chemical processes.
作用機序
Methylene blue acts as a redox agent, accepting and donating electrons in various chemical reactions. It has been shown to improve mitochondrial function by increasing the production of ATP and reducing oxidative stress. Methylene blue has also been shown to inhibit the aggregation of amyloid beta peptides, which are implicated in the pathogenesis of Alzheimer's disease. Additionally, Methylene blue has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its therapeutic potential.
生化学的および生理学的効果
Methylene blue exhibits a wide range of biochemical and physiological effects. It has been shown to improve mitochondrial function, reduce oxidative stress, and inhibit the aggregation of amyloid beta peptides. Methylene blue has also been shown to have anti-inflammatory and antioxidant effects. It has been investigated as a potential treatment for various diseases, including neurodegenerative diseases, cancer, and sepsis.
実験室実験の利点と制限
Methylene blue has several advantages for use in laboratory experiments. It is a versatile dye that can be used in a wide range of applications, including staining cells and tissues, and as a redox indicator. It is also relatively inexpensive and readily available. However, there are some limitations to the use of Methylene blue in laboratory experiments. It can be toxic at high concentrations, and its effects can be influenced by pH and other environmental factors. Additionally, Methylene blue can interfere with some assays and may require careful optimization of experimental conditions.
将来の方向性
There are several future directions for research related to Methylene blue. One area of interest is the development of new therapeutic applications for Methylene blue, particularly in the treatment of neurodegenerative diseases. Another area of interest is the investigation of the mechanisms underlying the beneficial effects of Methylene blue on mitochondrial function and oxidative stress. Additionally, there is a need for further research on the toxicity and safety of Methylene blue, particularly at high concentrations and in different experimental settings.
合成法
The synthesis of Methylene blue involves the reaction of 4-nitroaniline with formaldehyde and dimethylamine to form 4,4'-diaminodiphenylmethane. This intermediate is then reacted with sodium nitrite and hydrochloric acid to form the diazonium salt, which is then coupled with N,N-dimethylethylenediamine to form Methylene blue. The synthesis of Methylene blue is a complex process that requires careful control of reaction conditions to achieve high yields and purity.
科学的研究の応用
Methylene blue has been widely used in scientific research due to its unique properties. It has been used as a stain in histology and cytology to visualize cells and tissues. It is also used as a redox indicator in chemical reactions. Methylene blue has been extensively used in research related to mitochondrial function, oxidative stress, and neurodegenerative diseases. It has been shown to improve mitochondrial function and reduce oxidative stress in various cell types. Methylene blue has also been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
特性
CAS番号 |
139890-67-8 |
|---|---|
製品名 |
1,4-Bis(2-methylaminoethoxy)benzene |
分子式 |
C12H20N2O2 |
分子量 |
224.3 g/mol |
IUPAC名 |
N-methyl-2-[4-[2-(methylamino)ethoxy]phenoxy]ethanamine |
InChI |
InChI=1S/C12H20N2O2/c1-13-7-9-15-11-3-5-12(6-4-11)16-10-8-14-2/h3-6,13-14H,7-10H2,1-2H3 |
InChIキー |
LWJRGTOTJVPETJ-UHFFFAOYSA-N |
SMILES |
CNCCOC1=CC=C(C=C1)OCCNC |
正規SMILES |
CNCCOC1=CC=C(C=C1)OCCNC |
その他のCAS番号 |
139890-67-8 |
同義語 |
1,4-bis(2-methylaminoethoxy)benzene 1,4-BMEB |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(3,4-Diaminophenyl)methyl]benzene-1,2-diamine](/img/structure/B156625.png)
